molecular formula C11H22ClN3 B12233363 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine

Cat. No.: B12233363
M. Wt: 231.76 g/mol
InChI Key: FCWUJHUYGWYJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a propyl group and a propylamine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methyl-1-propyl-1H-pyrazole with propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a propyl group.

    1-methyl-1H-pyrazole-5-amine: Similar core structure but with an amine group at the 5-position.

    3,5-dimethyl-1H-pyrazole: Features two methyl groups on the pyrazole ring

Uniqueness

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a propylamine moiety makes it particularly interesting for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-4-6-12-9-11-8-10(3)13-14(11)7-5-2;/h8,12H,4-7,9H2,1-3H3;1H

InChI Key

FCWUJHUYGWYJHY-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=NN1CCC)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.